

An In-depth Technical Guide on 1,3-Bis(trifluoromethyl)benzene

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Compound of Interest

Compound Name: 1,3-Bis(trifluoromethyl)benzene

Cat. No.: B1330116

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IUPAC Name: **1,3-Bis(trifluoromethyl)benzene**

CAS Number: 402-31-3

Chemical Formula: $C_8H_4F_6$

This guide provides a comprehensive overview of **1,3-bis(trifluoromethyl)benzene**, a crucial organofluorine compound for researchers, scientists, and professionals in drug development.

Physicochemical Properties

1,3-Bis(trifluoromethyl)benzene is a clear, colorless liquid at room temperature.^{[1][2]} It is insoluble in water but soluble in organic solvents such as alcohol, ether, and benzene.^{[1][2][3]} The presence of two electron-withdrawing trifluoromethyl (CF_3) groups significantly influences the electronic properties and reactivity of the benzene ring.^[4]

Table 1: Physicochemical Data for **1,3-Bis(trifluoromethyl)benzene**

Property	Value	Reference
Molecular Weight	214.11 g/mol	[5][6]
Density	1.378 g/mL at 25 °C	[1][2][7]
Boiling Point	116-116.3 °C	[1][2][7]
Melting Point	-35 °C	[2][5]
Flash Point	26 °C (78.8 °F)	[5][7]
Refractive Index (n _{20/D})	1.379	[1][2][7]
LogP (Octanol/Water)	3.64	[5]
Vapor Pressure	22.1 mmHg at 25°C	[5]

Synthesis and Reactivity

The primary synthesis route for bis(trifluoromethyl)benzenes involves the reaction of hydrogen fluoride with the corresponding trichloromethylbenzene compound.[8]



The two trifluoromethyl groups are strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic substitution. However, this electronic property makes the compound a valuable substrate for specific reactions.[4]

A key reaction is regioselective metalation, particularly lithiation, followed by functionalization. [1][7] For instance, it undergoes metalation and subsequent carboxylation at the 2-position to yield 2,6-bis(trifluoromethyl)benzoic acid.[1][2][7] It can also be brominated to produce bromo-3,5-bis(trifluoromethyl)benzene, a precursor to important reagents like the sodium salt of tetrakis(3,5-bis(trifluoromethyl)phenyl)borate (NaBArF_4).[8]

Experimental Protocol: Regioselective Metalation and Carboxylation

This protocol describes the synthesis of 2,6-bis(trifluoromethyl)benzoic acid from **1,3-bis(trifluoromethyl)benzene**, based on established lithiation reactions.[1][2][7]

- Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a solution of **1,3-bis(trifluoromethyl)benzene** in anhydrous tetrahydrofuran (THF).
- Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
- Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
- Carboxylation: An excess of finely crushed dry ice (solid CO₂) is added portion-wise to the reaction mixture. The cooling bath is removed, and the mixture is allowed to warm to room temperature overnight.
- Workup: The reaction is quenched with water. The aqueous layer is separated and acidified with concentrated HCl to precipitate the product.
- Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Applications in Drug Development and Medicinal Chemistry

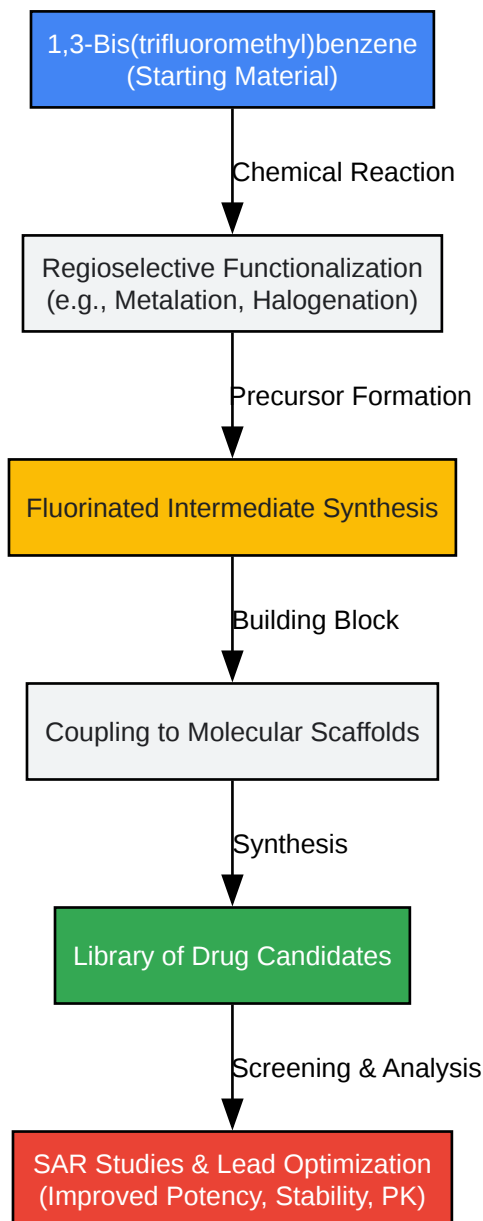
The trifluoromethyl (CF₃) group is a "privileged" moiety in medicinal chemistry due to its unique properties.^[9] Incorporating CF₃ groups into drug candidates can significantly enhance their metabolic stability, lipophilicity, binding affinity, and bioavailability.^{[10][11][12]}

1,3-Bis(trifluoromethyl)benzene serves as a versatile building block for synthesizing complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).^{[4][9][10]} Its structure allows for the introduction of other functional groups, enabling chemists to create libraries of compounds to identify candidates with optimal therapeutic properties.^[10]

Logical Workflow: Role in Drug Discovery

The following diagram illustrates the logical flow of how **1,3-bis(trifluoromethyl)benzene** is utilized as a foundational block in the drug discovery pipeline.

Workflow: 1,3-Bis(trifluoromethyl)benzene in Drug Discovery



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